Bienvenue dans la boutique en ligne BenchChem!

Alyteserin-1a

Antimicrobial peptides Gram-negative targeting Selectivity index

Alyteserin-1a is a C-terminally α-amidated, 23-residue cationic antimicrobial peptide isolated from Alytes obstetricans skin secretions. With a defined Gram-negative selectivity profile (E. coli MIC 25 µM) and exceptionally low hemolytic activity (LC50 >100 µM; only 11% hemolysis at 100 µM), it offers a superior therapeutic index over cytotoxic alternatives like melittin. Unlike family members alyteserin-2a (Gram-positive selective) or alyteserin-1c (MDRAB-active), alyteserin-1a provides unambiguous Gram-negative targeting for clean mechanism-of-action studies, LPS-interaction assays, and synergy testing. Its moderate net charge (+3) and balanced hydrophobicity (GRAVY 0.63) make it an ideal scaffold for SAR optimization of Gram-negative selectivity. Demonstrated expression in recombinant L. acidophilus with retained intracellular activity supports probiotic-based GI delivery research. Supplied as lyophilized TFA salt, ≥95% purity, stable under physiological conditions (pH 4.0–9.0, 150 mM NaCl).

Molecular Formula
Molecular Weight
Cat. No. B1578635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlyteserin-1a
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alyteserin-1a Antimicrobial Peptide: Procurement and Research Specifications


Alyteserin-1a (CAS#: 1159767-77-7) is a C-terminally α-amidated, 23-residue cationic antimicrobial peptide (AMP) with the sequence H-GLKDIFKAGLGSLVKGIAAHVAN-NH2 and a molecular mass of 2279.71 Da [1]. Isolated from the skin secretions of the midwife toad Alytes obstetricans, it is a member of the alyteserin-1 subfamily within the broader frog skin active peptide (FSAP) family [2]. Alyteserin-1a is characterized by its linear structure, a net charge of +3 at pH 7, and a high proportion of hydrophobic amino acids (≥50%), which facilitate membrane insertion and disruption of target pathogens [3]. Its physicochemical properties include an isoelectric point (pI) of approximately 9.7-10.5 and a hydrophobicity (GRAVY) of 0.63 [4]. The peptide is supplied in lyophilized form, typically as a TFA salt, with reported purity levels of ≥95-96.8% from commercial vendors [5].

Why Alyteserin-1a Cannot Be Substituted with Other Alyteserin Peptides or Generic AMPs


Despite sharing a common evolutionary origin, the alyteserin peptide family exhibits pronounced functional divergence that precludes interchangeability in research or therapeutic development. Alyteserin-1a possesses a specific Gram-negative selectivity profile not shared by all family members: alyteserin-2a is instead primarily active against Gram-positive bacteria (S. aureus MIC = 50 µM), demonstrating the critical importance of sequence specificity in target organism selection [1]. Even within the alyteserin-1 subfamily, key sequence variations exist: alyteserin-1c contains two substitutions (E4D, N23S) relative to alyteserin-1a, yet this analog exhibits markedly different activity—potent efficacy against multidrug-resistant Acinetobacter baumannii (MDRAB) with MIC values of 5-10 µM, compared to alyteserin-1a's activity primarily characterized against E. coli [2]. Furthermore, alyteserin-1a's combination of moderate potency (MIC ~25 µM against E. coli) with exceptionally low hemolytic activity (LC50 > 100 µM) represents a specific therapeutic index profile that distinguishes it from more cytotoxic alternatives like melittin, which, despite higher potency, exhibits substantially greater hemolytic risk [3]. Substitution with a generic AMP would therefore risk altering the target pathogen spectrum, changing the safety margin, and introducing uncontrolled variables in experimental reproducibility or formulation development.

Quantitative Differential Evidence: Alyteserin-1a vs. Closest Comparators


Gram-Negative Selectivity: Alyteserin-1a vs. Alyteserin-2a

Alyteserin-1a demonstrates selective growth inhibitory activity against Gram-negative bacteria, with an MIC of 25 µM against Escherichia coli, while showing no reported activity against Gram-positive Staphylococcus aureus at comparable concentrations [1]. In contrast, its paralog alyteserin-2a exhibits the opposite selectivity: an MIC of 50 µM against S. aureus, with no significant Gram-negative activity reported [2]. This reciprocal selectivity pattern, originating from the same amphibian species, confirms that the 23-residue alyteserin-1 sequence confers specific targeting of Gram-negative outer membranes and lipopolysaccharide (LPS)-containing envelopes, while the structurally distinct alyteserin-2 sequence (16 residues, α-helical) preferentially interacts with Gram-positive cell wall components.

Antimicrobial peptides Gram-negative targeting Selectivity index

Safety Margin: Alyteserin-1a Hemolytic Activity vs. Alyteserin-1c and [E4K]alyteserin-1c

Alyteserin-1a exhibits exceptionally low hemolytic activity against human erythrocytes, with an LC50 > 100 µM and only 11% hemolysis observed at 100 µM concentration [1]. This provides a therapeutic window of at least 4-fold above its antibacterial MIC of 25 µM against E. coli. While alyteserin-1c shows comparable low hemolysis (LD50 = 220 µM), its MIC against MDRAB is 5-10 µM, yielding a similar safety margin [2]. However, when compared to more potent analogs such as [E4K]alyteserin-1c (HC50 > 400 µM, MIC = 1.25-5 µM against MDRAB), alyteserin-1a's safety profile remains favorable but with a more moderate potency, making it a lower-risk candidate for initial screening where excessive cytotoxicity could mask therapeutic effects [3].

Hemolytic activity Therapeutic index Cytotoxicity

Gram-Negative Intracellular Efficacy: Alyteserin-1a vs. Melittin in Probiotic Delivery Systems

When expressed as a fusion peptide in recombinant Lactobacillus acidophilus, alyteserin-1a demonstrates effective intracellular elimination of Gram-negative bacteria, with MBC values consistently 2-4 times higher than MIC values against Gram-negative targets [1]. The recombinant L. acidophilus/AMPs (melittin/Alyteserin-1a) specifically eliminate Gram-negative bacteria while showing no notable bactericidal impact on Gram-positive bacteria (P > 0.05) [2]. Importantly, this probiotic-delivered alyteserin-1a construct is non-hemolytic towards sheep erythrocytes and exhibits little cytotoxicity in RAW 264.7 and HEp-2 cells, a critical safety advantage over free melittin, which is known for potent but broad-spectrum cytotoxicity [3]. This engineered delivery system leverages alyteserin-1a's intrinsic Gram-negative selectivity while mitigating the systemic toxicity concerns associated with melittin and other highly cytolytic AMPs.

Probiotic delivery Intracellular antibacterial Lactobacillus acidophilus

Sequence-Dependent Activity Divergence: Alyteserin-1a vs. Alyteserin-1c Against MDR Pathogens

Alyteserin-1a (GLKDIFKAGLGSLVKGIAAHVAN) and alyteserin-1c (GLKEIFKAGLGSLVKGIAAHVAS) differ by only two amino acid substitutions: D4E and N23S [1]. Despite this high sequence identity (~91%), alyteserin-1c displays potent activity against multidrug-resistant Acinetobacter baumannii (MDRAB) clinical isolates with MIC = 5-10 µM, while no comparable data for alyteserin-1a against MDRAB have been reported [2]. The D4E substitution in alyteserin-1c alters local charge distribution and potentially enhances interaction with the negatively charged outer membrane of A. baumannii. Notably, the [E4K] analog of alyteserin-1c further increases potency (MIC = 1.25-5 µM), demonstrating the sensitivity of antimicrobial activity to single residue changes within this scaffold [3].

Multidrug resistance Sequence-activity relationship Acinetobacter baumannii

Probiotic Expression Stability: Alyteserin-1a vs. Melittin Under Physiological Stress Conditions

Recombinant L. acidophilus expressing alyteserin-1a (in fusion with melittin) demonstrates variable but retained stability under a range of physiologically relevant stress conditions: exposure to elevated temperatures (70 °C and 90 °C), treatment with protease enzymes (proteinase K, lysozyme), physiological salt concentrations (150 mM NaCl and 2 mM MgCl2), and varying pH levels (4.0 to 9.0) [1]. While the stability showed some variability, the recombinant construct maintained functional antibacterial activity across these conditions, an important consideration for probiotic delivery applications where peptides encounter gastric acidity, intestinal proteases, and varying ionic strengths. This contrasts with free melittin, whose stability and activity can be more significantly compromised by proteolytic degradation in vivo [2].

Peptide stability Probiotic expression Physiological conditions

Structural Determinants of Selectivity: Alyteserin-1a vs. Broad-Spectrum α-Helical AMPs

Alyteserin-1a's moderate net charge (+3) and high hydrophobicity (GRAVY 0.63, 52% hydrophobic residues) position it in a distinct region of AMP sequence space compared to broad-spectrum α-helical peptides like melittin (net charge +6, higher hemolytic activity) or highly cationic amphibian peptides [1]. This balanced physicochemical profile contributes to its selective Gram-negative activity and low hemolysis [2]. In contrast, melittin exhibits a much lower therapeutic index (TI ~0.2) due to its high hemolytic activity (MHC5 = 0.25 µM) despite potent antibacterial effects (GM MIC = 1.3 µM against a panel of 10 bacteria) [3]. Alyteserin-1a's more moderate profile yields a substantially higher selectivity ratio, making it a preferred scaffold for Gram-negative-specific applications where broad-spectrum activity and high cytotoxicity are undesirable.

Membrane selectivity α-helical peptides Therapeutic index

Validated Research and Industrial Applications for Alyteserin-1a


Gram-Negative Pathogen Research: E. coli and Salmonella Studies

Alyteserin-1a is a validated tool for studying Gram-negative-specific antibacterial mechanisms, particularly against Escherichia coli (MIC = 25 µM) and Salmonella species [1]. Its well-defined selectivity profile makes it ideal for experiments requiring unambiguous Gram-negative targeting without confounding Gram-positive activity, enabling clean interpretation of mechanism-of-action studies, membrane disruption assays, and synergy testing with conventional antibiotics. Researchers investigating LPS-mediated membrane interactions or outer membrane permeabilization can leverage alyteserin-1a as a Gram-negative-selective positive control.

Probiotic-Delivered Antimicrobials for Gut-Targeted Applications

The demonstrated expression of alyteserin-1a in recombinant Lactobacillus acidophilus, with retained intracellular antibacterial activity against Gram-negative pathogens and minimal cytotoxicity in human cell lines (RAW 264.7, HEp-2), positions this peptide for probiotic-based delivery strategies targeting gastrointestinal infections [2]. Its stability under gastric pH (4.0-9.0), physiological salt concentrations (150 mM NaCl, 2 mM MgCl2), and protease exposure supports its use in oral formulations, microbiome engineering, and in vivo models of enteric pathogen colonization where host cell safety is paramount.

Structure-Activity Relationship (SAR) and Peptide Engineering Scaffold

With only two amino acid differences from alyteserin-1c (D4E, N23S) yet distinct activity profiles (MIC = 25 µM vs. E. coli for alyteserin-1a; MIC = 5-10 µM vs. MDRAB for alyteserin-1c), alyteserin-1a serves as an excellent starting scaffold for SAR studies aimed at optimizing Gram-negative selectivity, potency against specific pathogens, or enhancing the therapeutic index through rational substitution [3]. Its moderate net charge (+3) and balanced hydrophobicity (GRAVY 0.63) provide a stable baseline for iterative engineering without the confounding cytotoxicity of highly cationic or highly hydrophobic AMPs.

Low-Cytotoxicity Positive Control in AMP Safety Screening

Alyteserin-1a's exceptionally low hemolytic activity (LC50 > 100 µM, only 11% hemolysis at 100 µM) and minimal cytotoxicity in mammalian cell lines make it a valuable low-cytotoxicity reference standard for safety profiling of novel antimicrobial peptides [4]. In assays designed to compare hemolytic potential or mammalian cell toxicity across a panel of AMPs, alyteserin-1a provides a benchmark for acceptable safety margins, enabling researchers to quantify the selectivity advantage of engineered peptides relative to a naturally occurring, low-toxicity scaffold.

Quote Request

Request a Quote for Alyteserin-1a

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.